molecular formula C21H24N2O4 B4013516 1-(4-ethoxyphenyl)-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

1-(4-ethoxyphenyl)-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4013516
M. Wt: 368.4 g/mol
InChI Key: UKNVGUMYYMRIIO-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Ethoxyphenyl Group: This step often involves a substitution reaction where an ethoxyphenyl group is introduced to the pyrrolidine ring.

    Attachment of the Methoxybenzyl Group: This can be done through a nucleophilic substitution reaction where the methoxybenzyl group is attached to the nitrogen atom of the pyrrolidine ring.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its structure suggests potential pharmacological properties, which could be explored for drug development.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

    Molecular Targets and Pathways: Specific targets and pathways would need to be identified through experimental studies, potentially involving techniques such as molecular docking or biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxyphenyl)-N-(2-hydroxybenzyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

1-(4-Ethoxyphenyl)-N-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific combination of functional groups, which can influence its reactivity, biological activity, and potential applications. The presence of both ethoxy and methoxy groups, along with the pyrrolidine ring and carboxamide group, provides a distinct chemical profile that can be leveraged in various research and industrial contexts.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-27-18-10-8-17(9-11-18)23-14-16(12-20(23)24)21(25)22-13-15-6-4-5-7-19(15)26-2/h4-11,16H,3,12-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNVGUMYYMRIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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